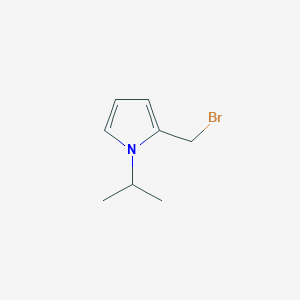

2-(bromomethyl)-1-isopropyl-1H-pyrrole

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H12BrN |

|---|---|

Molecular Weight |

202.09 g/mol |

IUPAC Name |

2-(bromomethyl)-1-propan-2-ylpyrrole |

InChI |

InChI=1S/C8H12BrN/c1-7(2)10-5-3-4-8(10)6-9/h3-5,7H,6H2,1-2H3 |

InChI Key |

VXVRIGUEOHXMBJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)N1C=CC=C1CBr |

Origin of Product |

United States |

Ii. Synthetic Strategies and Methodologies for 2 Bromomethyl 1 Isopropyl 1h Pyrrole

Retrosynthetic Analysis of the Compound

A retrosynthetic analysis of 2-(bromomethyl)-1-isopropyl-1H-pyrrole provides a logical framework for devising its synthesis. The primary disconnection is at the C-Br bond of the bromomethyl group, leading back to the precursor (1-isopropyl-1H-pyrrol-2-yl)methanol. This alcohol can be derived from the corresponding aldehyde, 1-isopropyl-1H-pyrrole-2-carbaldehyde, which is a common intermediate obtained through electrophilic formylation (e.g., Vilsmeier-Haack reaction) of the 1-isopropyl-1H-pyrrole core.

The key challenge lies in the synthesis of the N-substituted pyrrole (B145914) ring itself. Further disconnection of the 1-isopropyl-1H-pyrrole reveals several potential synthetic routes based on classical and modern organic reactions. These disconnections point towards precursors such as a 1,4-dicarbonyl compound and isopropylamine (B41738) for a Paal-Knorr synthesis, or other suitable starting materials for methods like the Hantzsch or Barton-Zard syntheses. This strategic deconstruction allows for the exploration of various methodologies to assemble the target heterocyclic framework.

Approaches to Pyrrole Ring Formation with N-isopropyl Substitution

The formation of the N-isopropyl substituted pyrrole ring is the cornerstone of the synthesis. Several established and contemporary methods can be adapted for this purpose.

The Paal-Knorr synthesis is a widely utilized and straightforward method for preparing substituted pyrroles. wikipedia.orgyoutube.com It involves the condensation of a 1,4-dicarbonyl compound with a primary amine, in this case, isopropylamine. wikipedia.orgpharmaguideline.comalfa-chemistry.com The reaction is typically performed under acidic conditions, which catalyze the cyclization and subsequent dehydration to form the aromatic pyrrole ring. wikipedia.orgorganic-chemistry.org

The mechanism proceeds through the formation of a hemiaminal, followed by an attack of the amine on the second carbonyl group. alfa-chemistry.com The resulting 2,5-dihydroxytetrahydropyrrole derivative then undergoes dehydration to yield the final N-substituted pyrrole. wikipedia.org Numerous modifications have been developed to improve the efficiency of this reaction, employing various Brønsted or Lewis acid catalysts to facilitate the condensation under milder conditions. rgmcet.edu.in The versatility of the Paal-Knorr reaction makes it a highly valuable tool for accessing N-substituted pyrroles. rgmcet.edu.in

Table 1: Catalysts and Conditions for Paal-Knorr Pyrrole Synthesis

| Catalyst | Conditions | Advantages |

|---|---|---|

| Protic Acids (e.g., H₂SO₄, HCl) | Aqueous or anhydrous, often with heating | Traditional, widely applicable |

| Lewis Acids (e.g., ZnCl₂, FeCl₃, CaCl₂) | Anhydrous, mild to moderate temperatures | Eco-friendly, can be used in solvent-free conditions mdpi.com |

The Hantzsch pyrrole synthesis provides another classic route to substituted pyrroles. pharmaguideline.comwikipedia.org The reaction involves the condensation of a β-ketoester with an α-haloketone in the presence of ammonia (B1221849) or a primary amine. wikipedia.orgresearchgate.net To synthesize an N-isopropyl pyrrole, isopropylamine would be used as the nitrogen source.

The mechanism begins with the amine attacking the β-ketoester to form an enamine intermediate. wikipedia.orgquimicaorganica.org This enamine then acts as a nucleophile, attacking the α-haloketone. Subsequent intramolecular cyclization and dehydration lead to the formation of the substituted pyrrole ring. quimicaorganica.org While versatile, traditional Hantzsch syntheses can have limitations in scope and yield; however, modern adaptations, including solid-supported versions, have expanded its utility. researchgate.net

First reported in 1985 by Derek Barton and Samir Zard, the Barton-Zard reaction is a powerful method for constructing pyrrole rings. wikipedia.org The reaction involves the condensation of a nitroalkene with an α-isocyanoacetate under basic conditions. pharmaguideline.comallaboutchemistry.net

The mechanism consists of a sequence of steps:

Base-catalyzed Michael-type addition of the isocyanide to the nitroalkene.

A 5-endo-dig cyclization.

Elimination of the nitro group.

Tautomerization to yield the aromatic pyrrole. wikipedia.org

This reaction is particularly useful for preparing functionalized pyrroles that can serve as precursors for more complex molecules. allaboutchemistry.net By carefully selecting the substituents on the nitroalkene and the isocyanoacetate, a wide variety of pyrrole derivatives can be accessed. acs.orgnih.gov Recent advancements have even led to the development of asymmetric versions of the Barton-Zard reaction. acs.org

Modern synthetic chemistry has seen the rise of transition metal catalysis as a powerful tool for constructing heterocyclic rings, including pyrroles. stonybrook.edu Catalysts based on metals such as palladium, rhodium, zinc, and platinum offer efficient and mild pathways for pyrrole formation. organic-chemistry.orgrsc.org

These reactions can proceed through various mechanisms. For instance, dienyl azides can be converted into polysubstituted pyrroles at room temperature using zinc iodide (ZnI₂) or rhodium catalysts. organic-chemistry.org Palladium-catalyzed reactions have been developed for the synthesis of N-aryl and N-alkyl pyrrolines from allyl alcohols and amines, which can be precursors to pyrroles. nih.gov Heterogeneous catalysts, such as carbon-supported platinum (Pt/C), have been shown to effectively catalyze the acceptorless dehydrogenative heterocyclization of amino alcohols and secondary alcohols to produce 2,5-disubstituted pyrroles. rsc.org These methods often exhibit high atom economy and functional group tolerance, making them valuable additions to the synthetic chemist's toolbox. researchgate.net

Table 2: Examples of Transition Metal-Catalyzed Pyrrole Syntheses

| Catalyst System | Reactants | Product Type | Reference |

|---|---|---|---|

| ZnI₂ or Rh₂(O₂CC₃F₇)₄ | Dienyl azides | 2,5-disubstituted and 2,4,5-trisubstituted pyrroles | organic-chemistry.org |

| Pt/C | 1,2-aminoalcohols and secondary alcohols | 2,5-disubstituted pyrroles | rsc.org |

Microwave-assisted organic synthesis has emerged as a green and efficient technology that can significantly accelerate reaction rates, often leading to higher yields and improved product purity compared to conventional heating methods. researchgate.netresearchgate.net This technique has been successfully applied to various pyrrole synthesis methodologies.

For example, the Paal-Knorr condensation can be performed under microwave irradiation, often in solvent-free conditions, drastically reducing reaction times from hours to minutes. pensoft.net The use of catalysts like N-bromosuccinimide (NBS) or molecular iodine in conjunction with microwave heating has been shown to be highly effective for the synthesis of N-substituted pyrroles. pensoft.netmdpi.com The Clauson-Kaas reaction, a related method for pyrrole synthesis, has also been optimized using microwave heating, allowing for solvent-free conditions. researchgate.netpensoft.net This rapid and efficient heating makes microwave synthesis an attractive option for the high-throughput generation of pyrrole libraries. scilit.com

Introduction of the Bromomethyl Moiety

Once the 1-isopropyl-2-methyl-1H-pyrrole precursor is obtained, the next critical step is the selective introduction of a bromine atom onto the methyl group at the C-2 position. This transformation is typically achieved through a free-radical side-chain bromination reaction.

The reagent of choice for the side-chain bromination of alkyl-substituted aromatic and heteroaromatic compounds is N-bromosuccinimide (NBS). masterorganicchemistry.comyoutube.com NBS is a convenient and selective source of bromine radicals, particularly for benzylic-type positions, which are analogous to the methyl group at the C-2 position of the pyrrole ring. The reaction is typically carried out in a non-polar solvent, such as carbon tetrachloride (CCl₄) or cyclohexane, and is initiated by a radical initiator like azobisisobutyronitrile (AIBN) or by UV light. masterorganicchemistry.com

Molecular bromine (Br₂) can also be used for side-chain bromination, but it is less selective than NBS and can lead to competing electrophilic substitution on the electron-rich pyrrole ring. researchgate.net The use of NBS minimizes these side reactions by maintaining a low, steady concentration of bromine in the reaction mixture.

Table 2: Reagents for Side-Chain Bromination of 2-Methylpyrroles

| Reagent | Initiator | Solvent | Key Advantages | Potential Drawbacks |

| N-Bromosuccinimide (NBS) | AIBN, Benzoyl peroxide, UV light | CCl₄, Cyclohexane, Acetonitrile (B52724) | High selectivity for side-chain bromination, ease of handling. | Requires a radical initiator, potential for over-bromination. |

| Molecular Bromine (Br₂) | UV light, Heat | CCl₄ | Readily available. | Low selectivity, can lead to ring bromination, corrosive and hazardous. |

The regioselectivity of the bromination reaction is crucial for the successful synthesis of this compound. The methyl group at the C-2 position of the pyrrole ring is activated for radical halogenation due to the ability of the pyrrole ring to stabilize the resulting benzylic-type radical through resonance. This inherent electronic preference strongly directs the bromination to the desired position.

Several factors can influence the regioselectivity:

Electronic Effects: The electron-donating nature of the pyrrole ring stabilizes the radical intermediate formed at the C-2 methyl group, making this position the most reactive site for hydrogen abstraction by a bromine radical.

Steric Effects: The N-isopropyl group can exert some steric influence, potentially directing the incoming radical away from the N-1 position and favoring attack at the C-2 methyl group. However, in this specific case, the electronic activation is the dominant factor.

Reaction Conditions: Careful control of the reaction conditions, such as the concentration of NBS and the initiator, is essential to prevent over-bromination and the formation of di- or tri-brominated products.

The side-chain bromination of 1-isopropyl-2-methyl-1H-pyrrole with NBS proceeds via a free-radical chain mechanism, analogous to the well-studied benzylic bromination of alkylbenzenes. chemistrysteps.comchemistrysteps.com The mechanism can be described in three key stages:

Initiation: The reaction is initiated by the homolytic cleavage of the radical initiator (e.g., AIBN) or the N-Br bond in NBS upon exposure to heat or UV light, generating a small number of radicals. These radicals then react with a trace amount of HBr, which is often present or generated in situ, to produce a low concentration of molecular bromine (Br₂). The Br₂ is then homolytically cleaved by light or heat to form bromine radicals (Br•). youtube.com

Propagation: This stage consists of a two-step cycle:

A bromine radical abstracts a hydrogen atom from the methyl group at the C-2 position of the pyrrole ring, forming a resonance-stabilized 2-(pyrrol-2-yl)methyl radical and hydrogen bromide (HBr).

The newly formed radical then reacts with a molecule of Br₂ (generated from the reaction of NBS with HBr) to produce the desired this compound and another bromine radical, which continues the chain reaction. chemistrysteps.com

Termination: The chain reaction is terminated when two radicals combine to form a stable, non-radical species. This can occur through the combination of two bromine radicals, a bromine radical and a pyrrolylmethyl radical, or two pyrrolylmethyl radicals.

The key to the selectivity of NBS is that it maintains a very low concentration of Br₂ in the reaction mixture, which disfavors the ionic electrophilic addition of bromine to the pyrrole ring and promotes the radical pathway. masterorganicchemistry.com

Precursor Design for Bromomethyl Installation

The introduction of a bromomethyl group onto the pyrrole ring, particularly at the C-2 position, is a critical transformation that requires a suitable precursor. The direct bromomethylation of 1-isopropyl-1H-pyrrole is often challenging due to the high reactivity of the pyrrole ring, which can lead to polysubstitution and polymerization. Therefore, a more controlled, two-step approach is typically favored, starting from a stable precursor that can be readily converted to the desired bromomethyl derivative.

Common precursors are oxygen-containing functional groups at the 2-position, such as a hydroxymethyl or a formyl group. These precursors are synthesized from N-isopropylpyrrole, which directs electrophilic substitution primarily to the 2-position.

(1-isopropyl-1H-pyrrol-2-yl)methanol: This alcohol is a highly suitable precursor. It can be synthesized via the reduction of 1-isopropyl-1H-pyrrole-2-carbaldehyde using a mild reducing agent like sodium borohydride (B1222165) (NaBH₄). The subsequent conversion of the hydroxymethyl group to a bromomethyl group can be achieved using various brominating agents. Reagents such as phosphorus tribromide (PBr₃) or a combination of N-bromosuccinimide (NBS) and triphenylphosphine (B44618) (PPh₃) are effective for this transformation under mild conditions, minimizing side reactions.

1-isopropyl-1H-pyrrole-2-carbaldehyde: This aldehyde can also serve as a precursor, although its conversion is a two-step process. First, it is reduced to the corresponding alcohol, as mentioned above, which is then brominated. The aldehyde itself is typically prepared through the Vilsmeier-Haack formylation of N-isopropylpyrrole.

Table 1: Comparison of Precursors for Bromomethyl Installation

| Precursor | Synthetic Route to Precursor | Bromination Reagent(s) | Advantages | Disadvantages |

|---|---|---|---|---|

| (1-isopropyl-1H-pyrrol-2-yl)methanol | Reduction of the corresponding aldehyde | PBr₃, NBS/PPh₃, CBr₄/PPh₃ | Direct, one-step conversion to bromomethyl group; mild conditions can be used. | Requires an additional synthesis step (reduction) from the aldehyde. |

N-Alkylation Strategies for Isopropyl Group Incorporation

The installation of the isopropyl group on the pyrrole nitrogen atom is a fundamental step in the synthesis. This can be approached in two primary ways: by alkylating a pyrrole ring that already contains the C-2 substituent (or its precursor) or by first preparing N-isopropylpyrrole and then functionalizing the C-2 position.

Direct N-alkylation involves reacting a pre-functionalized pyrrole, such as 2-(bromomethyl)-1H-pyrrole or its protected equivalent, with an isopropylating agent. This method is often complicated by the ambident nucleophilic nature of the pyrrolide anion, which can lead to both N-alkylation and C-alkylation. researchgate.net

The reaction is typically performed by deprotonating the pyrrole NH with a base to form the pyrrolide anion, followed by the addition of an isopropyl halide (e.g., 2-iodopropane (B156323) or 2-bromopropane). The choice of base, solvent, and counter-ion can influence the N/C alkylation ratio. Strong bases like sodium hydride (NaH) in an aprotic polar solvent such as dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) are commonly used. Phase-transfer catalysis has also been employed to achieve N-alkylation of pyrroles with primary alkyl halides. researchgate.net Using ionic liquids as the solvent can also promote highly regioselective N-substitution. organic-chemistry.org

However, this strategy is less common for the synthesis of this compound because the desired starting material, 2-(bromomethyl)-1H-pyrrole, is unstable. Furthermore, the presence of the reactive bromomethyl group could lead to intermolecular side reactions under the basic conditions required for N-alkylation.

Table 2: Typical Conditions for Direct N-Alkylation of Pyrroles

| Parameter | Condition | Purpose |

|---|---|---|

| Alkylating Agent | 2-iodopropane, 2-bromopropane | Source of the isopropyl group. |

| Base | NaH, KH, K₂CO₃ | Deprotonates the pyrrole nitrogen. |

| Solvent | DMF, THF, Acetonitrile | Solubilizes reactants and influences reactivity. |

| Temperature | 0 °C to room temperature | Controls reaction rate and minimizes side reactions. |

A more synthetically viable and widely used strategy is the alkylation of the parent pyrrole ring prior to the introduction of the C-2 functionality. In this approach, pyrrole is first converted to 1-isopropyl-1H-pyrrole. This precursor is then subjected to reactions like Vilsmeier-Haack formylation or other electrophilic substitutions to install the desired group at the 2-position, which is subsequently converted to the bromomethyl group.

The N-isopropylation of pyrrole is typically achieved by reacting pyrrole with an isopropyl halide in the presence of a base. The conditions are similar to those described for direct alkylation, but the absence of other reactive functional groups on the pyrrole ring makes the reaction cleaner and higher yielding. The use of potassium hydroxide (B78521) (KOH) or sodium hydride (NaH) in DMF is effective for this transformation. This method provides the stable N-isopropylpyrrole intermediate in good yield, ready for subsequent C-2 functionalization.

Optimization of Reaction Conditions and Yields

Optimizing the reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters to consider include the choice of reagents, solvent, temperature, and reaction time for both the N-alkylation and bromomethylation steps.

For the N-alkylation of pyrrole , optimization involves screening different base-solvent combinations to maximize the N-alkylation selectivity. While strong bases like NaH in DMF are effective, milder conditions using potassium carbonate (K₂CO₃) in acetonitrile can also provide good yields and may be preferable for large-scale synthesis.

For the bromomethylation of (1-isopropyl-1H-pyrrol-2-yl)methanol , the choice of brominating agent is critical.

Phosphorus tribromide (PBr₃): This is a powerful brominating agent. The reaction is often run at low temperatures (e.g., 0 °C) in a non-polar solvent like diethyl ether to control its reactivity. Over-addition or elevated temperatures can lead to degradation of the electron-rich pyrrole ring.

N-Bromosuccinimide (NBS) and Triphenylphosphine (PPh₃): This combination (the Appel reaction) provides a milder alternative for converting the alcohol to the bromide. The reaction typically proceeds at or below room temperature and often results in higher yields and fewer byproducts compared to PBr₃.

The table below illustrates potential optimization parameters for the bromination step.

Table 3: Optimization of the Bromination of (1-isopropyl-1H-pyrrol-2-yl)methanol

| Entry | Brominating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | PBr₃ (0.33 eq) | Diethyl Ether | 0 | 2 | 65 |

| 2 | PBr₃ (0.5 eq) | Dichloromethane | -10 to 0 | 2 | 70 |

| 3 | NBS (1.1 eq) / PPh₃ (1.1 eq) | THF | 0 to 25 | 4 | 85 |

| 4 | NBS (1.1 eq) / PPh₃ (1.1 eq) | Acetonitrile | 25 | 3 | 82 |

Note: The data in this table is illustrative and represents typical outcomes for this type of chemical transformation.

Purification and Isolation Techniques for the Compound

The final step in the synthesis is the purification and isolation of this compound. The compound is expected to be sensitive to heat, light, and moisture, necessitating careful handling during workup and purification.

Aqueous Workup: After the reaction is complete, a standard aqueous workup is typically performed. This involves quenching the reaction mixture (e.g., with water or a saturated bicarbonate solution), followed by extraction of the product into an organic solvent like ethyl acetate (B1210297) or dichloromethane. The organic layer is then washed with brine and dried over an anhydrous salt such as magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄).

Chromatography: The primary method for purifying the crude product is column chromatography. nih.gov Given the non-polar nature of the target compound, a silica (B1680970) gel stationary phase is appropriate. The mobile phase is typically a mixture of non-polar and slightly polar solvents, such as hexanes and ethyl acetate. A gradient elution, starting with a low polarity mixture and gradually increasing the polarity, is often effective in separating the desired product from unreacted starting materials and byproducts like triphenylphosphine oxide (if the Appel reaction is used).

Distillation: While distillation can be used to purify pyrroles, it is generally not recommended for this compound due to its likely thermal instability. google.comgoogle.com The bromomethyl group can be labile at elevated temperatures, potentially leading to decomposition or polymerization. If distillation is attempted, it must be performed under high vacuum at the lowest possible temperature.

Table 4: Comparison of Purification Techniques

| Technique | Description | Applicability | Advantages | Disadvantages |

|---|---|---|---|---|

| Column Chromatography | Separation based on differential adsorption on a solid phase (e.g., silica gel). | High | Excellent for removing polar and non-polar impurities; works well for thermally sensitive compounds. | Can be time-consuming and requires significant solvent volumes. |

| Aqueous Extraction | Separation of components between immiscible aqueous and organic phases. | High | Essential for removing inorganic salts and water-soluble impurities after the reaction. | Does not separate the product from other organic-soluble impurities. |

| Vacuum Distillation | Separation based on differences in boiling points at reduced pressure. | Low | Can be effective for large quantities if the compound is sufficiently volatile and stable. | High risk of thermal decomposition for a heat-sensitive compound like this. google.com |

Iii. Reactivity and Mechanistic Investigations of 2 Bromomethyl 1 Isopropyl 1h Pyrrole

Electrophilic Substitution Reactions on the Pyrrole (B145914) Ring (Excluding Halogenation)

The pyrrole ring is a π-excessive heterocycle, making it significantly more reactive towards electrophiles than benzene. The nitrogen atom's lone pair of electrons is delocalized into the aromatic system, increasing the electron density at the ring carbons. Electrophilic substitution on N-substituted pyrroles typically occurs at the C2 (α) or C3 (β) positions. The regioselectivity is influenced by both electronic and steric factors. For 1-alkylpyrroles, substitution at the C2 position is generally favored electronically due to better stabilization of the cationic intermediate (the arenium ion). However, the steric bulk of the N-isopropyl group in 2-(bromomethyl)-1-isopropyl-1H-pyrrole can influence the regioselectivity, potentially favoring substitution at the less hindered C3 position.

Prominent examples of electrophilic substitution on pyrrole rings include the Vilsmeier-Haack reaction and Friedel-Crafts acylation.

Vilsmeier-Haack Reaction: This reaction introduces a formyl group (-CHO) onto the pyrrole ring using a Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF). rsc.orgorganic-chemistry.orgchemistrysteps.comchemtube3d.comijpcbs.com For 1-alkylpyrroles, the ratio of C2 to C3 formylation is largely controlled by steric hindrance. rsc.org As the size of the N-alkyl group increases, the amount of β-formylation (at C3) tends to increase. Given the presence of the N-isopropyl group, it is expected that the Vilsmeier-Haack reaction of this compound would yield a mixture of products, with a significant proportion of substitution at the C4 or C5 positions (if the C2 position is already substituted with the bromomethyl group, the next available positions would be considered).

Friedel-Crafts Acylation: This reaction involves the introduction of an acyl group (-COR) onto the pyrrole ring using an acyl halide or anhydride (B1165640) and a Lewis acid catalyst (e.g., AlCl₃, SnCl₄). nih.govwikipedia.org The regioselectivity of Friedel-Crafts acylation on N-substituted pyrroles can be highly dependent on the reaction conditions, particularly the Lewis acid employed. nih.gov Stronger Lewis acids like AlCl₃ may favor C3 acylation, whereas milder ones might lead to C2 acylation. nih.gov The reaction with this compound would likely be complex, with potential for reaction at the bromomethyl group as well as on the ring.

Table 1: Regioselectivity in Electrophilic Substitution of 1-Alkylpyrroles Data is generalized for 1-alkylpyrroles as specific data for this compound is not readily available.

| Reaction | Electrophile | Typical Product(s) | Factors Influencing Regioselectivity |

|---|---|---|---|

| Vilsmeier-Haack | Iminium cation (from POCl₃/DMF) | 2-formylpyrrole and 3-formylpyrrole | Steric hindrance of the N-alkyl group rsc.org |

| Friedel-Crafts Acylation | Acylium ion (from RCOCl/Lewis acid) | 2-acylpyrrole and 3-acylpyrrole | Strength of the Lewis acid catalyst nih.gov |

Nucleophilic Substitution Reactions of the Bromomethyl Group

The bromomethyl group at the C2 position of the pyrrole ring is analogous to a benzylic halide. This structural feature makes it highly susceptible to nucleophilic substitution reactions, as the pyrrole ring can stabilize the transition states and intermediates involved.

The substitution reactions at the bromomethyl carbon can proceed through either an Sₙ1 or Sₙ2 mechanism, or a combination of both, depending on the reaction conditions. masterorganicchemistry.comlibretexts.orglibretexts.orgyoutube.comreddit.com

Sₙ2 Pathway: This is a bimolecular, one-step process where the nucleophile attacks the electrophilic carbon at the same time as the bromide leaving group departs. reddit.com This pathway is favored by strong, unhindered nucleophiles and polar aprotic solvents. libretexts.org Given that the carbon is primary, the Sₙ2 mechanism is often preferred.

Sₙ1 Pathway: This is a unimolecular, two-step process that involves the formation of a carbocation intermediate after the leaving group departs, which is then attacked by the nucleophile. libretexts.orgyoutube.com The carbocation derived from this compound would be a pyrrolylmethyl cation. This cation is resonance-stabilized by the electron-rich pyrrole ring, similar to a benzyl (B1604629) cation. This stabilization makes the Sₙ1 pathway plausible, especially with weak nucleophiles, polar protic solvents, and conditions that favor ionization. libretexts.org

The choice between Sₙ1 and Sₙ2 pathways is a competitive process influenced by the nucleophile's strength, solvent polarity, and the stability of the potential carbocation intermediate. masterorganicchemistry.comlibretexts.orglibretexts.org

This compound is expected to react readily with various oxygen-containing nucleophiles.

With Alcohols (Alkoxides): In the presence of a base or by using a pre-formed alkoxide (RO⁻), ethers can be synthesized. The reaction with an alkoxide, a strong nucleophile, would likely proceed via an Sₙ2 mechanism to yield a 2-(alkoxymethyl)-1-isopropyl-1H-pyrrole. Solvolysis in a polar protic solvent like an alcohol (ROH) without a strong base would favor an Sₙ1 pathway.

With Carboxylates: Reaction with a carboxylate salt (RCOO⁻) would lead to the formation of an ester, 2-(acyloxymethyl)-1-isopropyl-1H-pyrrole. This reaction is typically carried out under conditions that favor the Sₙ2 mechanism.

Nitrogen nucleophiles are commonly used to introduce nitrogen-containing functional groups.

With Amines: Primary and secondary amines can displace the bromide to form the corresponding primary or secondary amines, respectively. This is a standard method for the synthesis of 2-(aminomethyl)pyrrole derivatives. organic-chemistry.orgmdpi.comnih.gov The reaction with neutral amines can proceed, though it is often facilitated by a non-nucleophilic base to neutralize the HBr byproduct.

With Azides: The azide (B81097) ion (N₃⁻) is an excellent nucleophile and reacts efficiently with substrates like this compound, likely via an Sₙ2 mechanism, to produce 2-(azidomethyl)-1-isopropyl-1H-pyrrole. researchgate.net These azide derivatives are valuable synthetic intermediates, for example, for the preparation of primary amines via reduction or for use in click chemistry.

The formation of new carbon-carbon bonds is a cornerstone of organic synthesis, and the bromomethyl group is an excellent electrophile for this purpose.

With Enolates: Enolates, derived from carbonyl compounds like esters or ketones, are soft carbon nucleophiles that can be alkylated by this compound. researchgate.netlibretexts.orgfiveable.me182.160.97uwo.ca For example, the reaction with diethyl malonate in the presence of a base like sodium ethoxide would yield a substituted malonic ester, a precursor to pyrrole-2-propanoic acid derivatives.

With Organometallics: While strong organometallics like Grignard or organolithium reagents can be problematic due to their high basicity and potential for side reactions, softer organometallic reagents like organocuprates (Gilman reagents) are well-suited for coupling with alkyl halides. wikipedia.orgyoutube.comyoutube.commasterorganicchemistry.comchemistrysteps.com The reaction of this compound with a lithium dialkylcuprate (R₂CuLi) would be expected to yield the 2-(alkylmethyl)-1-isopropyl-1H-pyrrole. youtube.comchemistrysteps.com

Table 2: Examples of Nucleophilic Substitution with 2-(Bromomethyl)-1-alkyl-1H-pyrroles Reactions are generalized for analogous 2-(bromomethyl)-1-alkyl-1H-pyrroles.

| Nucleophile | Nucleophile Type | Product Functional Group | Probable Mechanism |

|---|---|---|---|

| RO⁻ / ROH | Oxygen | Ether | Sₙ2 / Sₙ1 |

| RCOO⁻ | Oxygen | Ester | Sₙ2 |

| R₂NH | Nitrogen | Amine | Sₙ2 |

| N₃⁻ | Nitrogen | Azide | Sₙ2 |

| ⁻CH(CO₂Et)₂ | Carbon (Enolate) | Substituted Malonic Ester | Sₙ2 |

| R₂CuLi | Carbon (Organometallic) | Alkane | Sₙ2-like |

Elimination Reactions of the Bromomethyl Group

In addition to substitution, this compound can undergo elimination reactions, although this pathway requires specific conditions. The elimination of HBr from the bromomethyl group itself is not possible as there are no β-hydrogens on that carbon. However, if there is a hydrogen on an adjacent carbon of a substituent, elimination could occur.

A more relevant elimination pathway involves the deprotonation of a ring proton, followed by the elimination of the bromide ion to form an exocyclic double bond. This type of reaction is typically promoted by a strong, sterically hindered base that disfavors nucleophilic substitution. msu.edulibretexts.orglibretexts.orgyoutube.com The use of a bulky base like potassium tert-butoxide could potentially lead to the formation of 1-isopropyl-2-methylene-2H-pyrrole, a reactive intermediate known as a pyrrole-2-ylidene. Such species are generally unstable but can be trapped or undergo further reactions. nih.gov This E2-type elimination would compete with Sₙ2 substitution, with the outcome depending on the nature of the base/nucleophile and the reaction conditions. msu.edulibretexts.org

Radical Reactions Involving the Bromomethyl Moiety

The carbon-bromine bond in the bromomethyl group of this compound is susceptible to homolytic cleavage, making it a precursor for radical-mediated transformations. Tin-free radical cyclization methods, often initiated by visible light photoredox catalysis, are applicable to activated C-Br bonds. rsc.org In such a process, single-electron reduction of the C-Br bond would generate a pyrrole-2-yl-methyl radical. This highly reactive intermediate can then participate in intramolecular cyclizations if a suitable radical acceptor is present within the molecule.

For instance, if an unsaturated moiety were tethered to the pyrrole ring system, an intramolecular radical cyclization could ensue. A general representation of such a process is the cyclization of o-bromophenyl-substituted pyrrolylpyridinium salts using a radical initiator system like (TMS)3SiH/AIBN, which has been shown to produce polyheterocyles containing pyrrole and pyridine (B92270) rings. nih.govbeilstein-journals.org

A plausible reaction scheme for a generic intramolecular radical cyclization of a derivative of this compound is depicted below:

Table 1: Proposed Intramolecular Radical Cyclization

| Reactant | Conditions | Intermediate | Product |

|---|

This approach offers a pathway to complex heterocyclic systems under relatively mild, tin-free conditions. nih.gov The success and regioselectivity of such cyclizations would be contingent on the nature and length of the linker and the type of radical acceptor.

Rearrangement Reactions

While specific rearrangement reactions of this compound are not extensively documented, a plausible pathway involves the formation of an azafulvene intermediate. Azafulvenes are reactive species that can be generated from 2-(halomethyl)pyrroles upon treatment with a base. The reaction proceeds through elimination of HBr, leading to the formation of a 2-methylene-2H-pyrrole (azafulvene).

These intermediates are highly electrophilic at the exocyclic methylene (B1212753) carbon and can be trapped by nucleophiles or participate in cycloaddition reactions. The formation of the azafulvene from this compound would be facilitated by the N-isopropyl group, which enhances the electron density of the pyrrole ring, thereby stabilizing the transiently formed azafulvene.

The subsequent reaction of the azafulvene with a nucleophile would result in the formation of a 2-substituted methyl-1-isopropyl-1H-pyrrole, which constitutes a formal rearrangement product where the bromine has been substituted.

Cycloaddition Reactions (e.g., [3+2] cycloadditions)

The this compound scaffold can be envisioned as a precursor for 1,3-dipoles suitable for [3+2] cycloaddition reactions. One of the most prominent examples of [3+2] cycloadditions in pyrrole chemistry is the Van Leusen reaction, which utilizes tosylmethyl isocyanides (TosMICs) to construct the pyrrole ring. nih.govmdpi.com While the target molecule itself is a pyrrole, it can be functionalized to act as a component in subsequent cycloadditions.

A more direct application would involve the in-situ generation of a pyrrole-based azomethine ylide from this compound. By reacting the bromomethyl compound with a secondary amine, a quaternary ammonium (B1175870) salt can be formed. Subsequent deprotonation of the carbon adjacent to the pyrrole ring would generate the azomethine ylide. This 1,3-dipole could then react with various dipolarophiles, such as maleimides or other electron-deficient alkenes, to afford novel fused heterocyclic systems. rsc.org This type of reaction has been used to synthesize hexahydropyrrolo[3,4-b]pyrrole-fused quinolines. rsc.org

Another potential [3+2] cycloaddition involves the reaction of in-situ generated benzimidazolium ylides with acetylenic dipolarophiles, which proceeds through the formation of unstable pyrrole[1,2-a]benzimidazole primary adducts that rearrange to substituted pyrroles. nih.gov A similar strategy could potentially be employed starting from the this compound scaffold. Copper(II)-catalyzed (3+2) cycloaddition of 2H-azirines to enols is another pathway to pyrrole-fused systems. nih.gov

Palladium-Catalyzed Cross-Coupling Reactions of the Bromomethyl Group (e.g., Suzuki, Sonogashira, Buchwald-Hartwig)

The bromomethyl group of this compound is analogous to a benzylic bromide and is therefore an excellent electrophile for palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds. researchgate.net

Suzuki Coupling: The Suzuki-Miyaura reaction couples organoboron reagents with organic halides. mdpi.com this compound can react with various aryl or vinyl boronic acids or their esters in the presence of a palladium catalyst and a base to form 2-(arylmethyl)- or 2-(alkenylmethyl)-1-isopropyl-1H-pyrroles. nih.govresearchgate.net The general catalytic cycle involves oxidative addition of the bromomethyl compound to a Pd(0) species, followed by transmetalation with the organoboron reagent and reductive elimination to yield the product and regenerate the catalyst. nih.gov

Sonogashira Coupling: The Sonogashira coupling enables the formation of a C(sp)-C(sp²) bond between a terminal alkyne and an organic halide. mdpi.comresearchgate.net The reaction of this compound with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst, would yield 2-(alkynylmethyl)-1-isopropyl-1H-pyrroles. organic-chemistry.orgnih.govscirp.org

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond between an organic halide and an amine. wikipedia.orgatlanchimpharma.comrsc.org this compound can be coupled with a wide range of primary and secondary amines in the presence of a palladium catalyst and a strong base to produce 2-(aminomethyl)-1-isopropyl-1H-pyrroles. nih.govnih.govmit.edu The choice of phosphine (B1218219) ligand on the palladium catalyst is crucial for the success of this transformation.

Table 2: Overview of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction | Coupling Partner | Catalyst System (Typical) | Product |

|---|---|---|---|

| Suzuki | ArB(OH)₂ | Pd(PPh₃)₄, Na₂CO₃ | 2-(arylmethyl)-1-isopropyl-1H-pyrrole |

| Sonogashira | R-C≡CH | PdCl₂(PPh₃)₂, CuI, Et₃N | 2-(alkynylmethyl)-1-isopropyl-1H-pyrrole |

Influence of the N-isopropyl Substituent on Reactivity and Selectivity

The N-isopropyl group on the pyrrole ring exerts significant steric and electronic effects that modulate the reactivity and selectivity of the molecule. researchgate.netresearchgate.netmdpi.com

Electronic Effects: The isopropyl group is an electron-donating group through induction. This increases the electron density of the pyrrole ring, making it more susceptible to electrophilic attack. However, for the reactions involving the bromomethyl group, this electron-donating effect can also influence the stability of intermediates. For instance, in radical reactions, the electron-rich pyrrole ring can stabilize an adjacent radical center. In palladium-catalyzed reactions, the electron density of the pyrrole ring can influence the rate of oxidative addition.

Steric Effects: The isopropyl group is significantly bulkier than a methyl or a hydrogen substituent. acs.org This steric hindrance can play a crucial role in directing the approach of reagents. In reactions involving the bromomethyl group, the N-isopropyl group may sterically shield one face of the molecule, potentially leading to diastereoselectivity in reactions that form a new stereocenter. For reactions involving the pyrrole ring itself, the N-isopropyl group can influence the regioselectivity of substitution. Studies on the alkylation of pyrrole and N-methylpyrrole with the isopropyl cation have shown that the N-substituent influences the isomeric distribution of the products. rsc.org While N-methylpyrrole favors β-substitution, the larger N-benzyl group has been shown to further increase the proportion of 3-substitution in electrophilic reactions compared to N-methylpyrrole. cdnsciencepub.com It is reasonable to infer that the N-isopropyl group would have a similar, if not more pronounced, steric directing effect.

Iv. Applications in Complex Molecule Synthesis and Advanced Materials

Role as a Synthetic Intermediate and Building Block

The primary role of 2-(bromomethyl)-1-isopropyl-1H-pyrrole in organic synthesis is that of a reactive intermediate or building block. The carbon-bromine bond in the bromomethyl group is highly polarized and susceptible to cleavage, making the compound an excellent alkylating agent for a variety of nucleophiles. This allows for the covalent attachment of the (1-isopropyl-1H-pyrrol-2-yl)methyl group to diverse molecular substrates.

Key reactions involving this intermediate include:

Nucleophilic Substitution: The compound readily reacts with a range of nucleophiles, such as amines, thiols, and alkoxides, to form new carbon-nitrogen, carbon-sulfur, and carbon-oxygen bonds, respectively. This is the most fundamental application, providing a straightforward method for incorporating the substituted pyrrole (B145914) core.

Oxidation and Reduction: While less common, the bromomethyl group can be chemically transformed. Oxidation can convert it into the corresponding aldehyde (1-isopropyl-1H-pyrrole-2-carbaldehyde), a valuable precursor for other reactions, while reduction can yield 1-isopropyl-2-methyl-1H-pyrrole.

The table below summarizes the principal transformations of this compound as a synthetic intermediate.

| Nucleophile Class | Example Nucleophile | Resulting Bond Type | Product Class |

|---|---|---|---|

| Amines (Primary/Secondary) | R₂NH | C-N | Substituted Amines |

| Thiols | R-SH | C-S | Thioethers |

| Alkoxides | R-O⁻ | C-O | Ethers |

| Carboxylates | R-COO⁻ | C-O | Esters |

| Cyanide | CN⁻ | C-C | Nitriles |

Construction of Pyrrole-Fused Heterocyclic Systems

A significant application of this compound is in the synthesis of fused heterocyclic systems, where the pyrrole ring is annulated with another heterocyclic ring. These scaffolds are prevalent in natural products and medicinally important compounds, such as the lamellarin alkaloids which feature a pyrrolo[2,1-a]isoquinoline (B1256269) core. nih.gov

The synthesis of these systems often proceeds via a two-step sequence:

Quaternization: The compound is reacted with a nitrogen-containing heterocycle (e.g., pyridine (B92270), quinoline, isoquinoline). The nitrogen atom of the heterocycle acts as a nucleophile, displacing the bromide to form a quaternary ammonium (B1175870) salt.

Cycloaddition: The resulting salt is treated with a base to generate a cycloimmonium N-ylide. This ylide is a 1,3-dipole that can readily undergo cycloaddition reactions with dipolarophiles (such as alkynes like ethyl propiolate) to construct the new fused ring system. mdpi.com

This strategy provides access to a diverse range of fused scaffolds with significant biological potential.

| Starting N-Heterocycle | Resulting Fused System Core | Significance |

|---|---|---|

| Pyridine | Pyrrolo[1,2-a]pyridine (Indolizine) | Core of many alkaloids |

| Quinoline | Pyrrolo[1,2-a]quinoline | Anticancer and bioactive scaffolds mdpi.com |

| Isoquinoline | Pyrrolo[2,1-a]isoquinoline | Found in lamellarin marine alkaloids nih.gov |

| Pyrazine | Pyrrolo[1,2-a]pyrazine | Scaffolds with potential biological activity mdpi.com |

| Pyrimidine | Pyrrolo[1,2-a]pyrimidine | Bioisosteres of purines |

Precursor in the Synthesis of More Complex Pyrrole-Containing Scaffolds

Beyond fused systems, this compound is a key precursor for building more elaborate, non-fused molecular architectures where the pyrrole unit is a critical pharmacophore or structural element. biolmolchem.com Its ability to function as a reactive linker allows for its incorporation into diverse and complex scaffolds, including peptidomimetics and macrocycles.

In the field of medicinal chemistry, pyrrole-based structures are designed to mimic peptide secondary structures like β-turns and γ-turns. nih.gov The (1-isopropyl-1H-pyrrol-2-yl)methyl moiety can be attached to an amino acid or a peptide backbone by reacting this compound with a nucleophilic side chain (e.g., the amine group of lysine (B10760008) or the hydroxyl group of serine), or the terminal amine. This introduces a constrained, aromatic group that can influence the conformation and biological activity of the resulting molecule. researchgate.net

Utility in the Synthesis of Scaffolds for Materials Science Applications (e.g., monomers for conducting polymers)

In materials science, pyrrole is most famous as the monomer for the conducting polymer polypyrrole. frontiersin.org However, direct polymerization of this compound into a conducting polymer is not feasible. Conducting polymers require a conjugated backbone, which is formed by linking pyrrole monomers through their 2- and 5-positions. researchgate.net The substitution at the 2-position in the title compound blocks this polymerization pathway.

Instead, the utility of this compound in this field lies in its role as a precursor to synthesize functional monomers for co-polymerization. Its high reactivity allows for the introduction of specific functional groups that can tune the properties of the final polymer material. For example, it can be used to create monomers that:

Promote Adhesion: By reacting it with a thiol-containing molecule, a monomer with a sulfur group can be created. Such monomers can chemically bind to metal surfaces like gold, improving the adhesion of the polymer film, which is critical for electronic devices. bohrium.com

Enhance Solubility: Attaching solubilizing groups can make the resulting polymer more processable in common solvents.

Introduce Sensing Capabilities: Functional groups capable of recognizing specific analytes can be appended, allowing the final co-polymer to be used in chemical sensors. mdpi.com

| Reactant | Functional Group Introduced | Potential Application of Monomer |

|---|---|---|

| Ethanethiol | Thioether | Adhesion promotion on metal electrodes bohrium.com |

| Polyethylene glycol (PEG) | Polyether chain | Improved solubility and biocompatibility |

| Vinyl alcohol | Vinyl ether | Grafting or cross-linking polymerization |

| Carboxylic acid | Ester | Modulating electronic properties or for post-polymerization modification |

Integration into Multicomponent Reactions for Scaffold Diversification

Multicomponent reactions (MCRs) are powerful synthetic tools that combine three or more reactants in a single step to create complex products, offering high efficiency and atom economy. bohrium.com The majority of MCRs designed to produce pyrroles focus on constructing the pyrrole ring itself from acyclic precursors. rsc.org

A simple alkylating agent like this compound is not a typical substrate for the main bond-forming events in an MCR that builds a new heterocyclic core. Its structural role is not conducive to the complex cascade of reactions that define an MCR.

However, it can be strategically employed in a "post-MCR modification" step. In this approach, an MCR is first used to generate a complex molecular scaffold possessing a nucleophilic functional group (such as an amine or hydroxyl). Subsequently, this compound is added to alkylate this nucleophilic site, thereby appending the pyrrole moiety onto the complex scaffold. This pseudo-MCR or sequential one-pot approach allows for the rapid diversification of MCR products, tagging them with the (1-isopropyl-1H-pyrrol-2-yl)methyl group to explore its effect on the molecule's biological or material properties.

V. Theoretical and Computational Studies of 2 Bromomethyl 1 Isopropyl 1h Pyrrole

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations provide fundamental insights into the electronic distribution and energy levels of molecular orbitals, which are crucial for understanding a molecule's stability and reactivity.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, positing that the majority of chemical reactions are governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species.

For 2-(bromomethyl)-1-isopropyl-1H-pyrrole, the HOMO is expected to be localized primarily on the electron-rich pyrrole (B145914) ring. The nitrogen atom's lone pair of electrons significantly contributes to the π-system, elevating the energy of the HOMO and making the ring nucleophilic. The LUMO, conversely, is anticipated to have significant contributions from the antibonding σ* orbital of the C-Br bond in the bromomethyl substituent. This localization makes the carbon atom of the bromomethyl group electrophilic and susceptible to nucleophilic attack.

The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's kinetic stability and reactivity. A smaller HOMO-LUMO gap generally suggests higher reactivity. Computational models can precisely calculate these energy levels, offering a quantitative measure of the molecule's predisposition to engage in chemical reactions.

Table 1: Predicted Frontier Molecular Orbital Characteristics of this compound

| Molecular Orbital | Predicted Primary Localization | Implied Reactivity |

|---|---|---|

| HOMO | Pyrrole Ring (π-system) | Nucleophilic character of the ring |

The distribution of electron density within a molecule is a key determinant of its reactive sites. Quantum chemical calculations can generate detailed electrostatic potential maps and calculate partial atomic charges, providing a visual and quantitative guide to the molecule's reactivity.

In this compound, the nitrogen atom of the pyrrole ring will possess a partial negative charge due to its lone pair being integrated into the aromatic system, though this effect is delocalized across the ring. The carbon atoms of the pyrrole ring, particularly at the C2 and C5 positions, are expected to have a higher electron density, making them prone to electrophilic attack. The carbon atom of the bromomethyl group will carry a partial positive charge due to the electron-withdrawing nature of the bromine atom, marking it as a prime site for nucleophilic substitution. The bromine atom will, in turn, bear a partial negative charge.

These predicted charge distributions allow for the anticipation of how this compound will interact with other reagents. For instance, nucleophiles will be drawn to the electrophilic carbon of the bromomethyl group, while electrophiles will preferentially attack the electron-rich pyrrole ring.

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling is a powerful tool for mapping out the potential energy surfaces of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, chemists can elucidate detailed reaction mechanisms and predict the feasibility of different reaction pathways.

Density Functional Theory (DFT) is a widely used computational method for studying the reaction mechanisms of organic molecules. For this compound, two primary reaction pathways are of interest: nucleophilic substitution (SN) and elimination (E).

In a nucleophilic substitution reaction, a nucleophile would attack the electrophilic carbon of the bromomethyl group, displacing the bromide ion. DFT calculations can be employed to model the transition state of this process, determining whether it proceeds via a concerted SN2 mechanism or a stepwise SN1 mechanism involving a carbocation intermediate. The calculations would provide the activation energy for the reaction, which is a key indicator of its rate.

Elimination reactions, while likely less favorable in the absence of a strong, sterically hindered base, could also be investigated. These pathways would involve the removal of a proton from the pyrrole ring or the isopropyl group, leading to the formation of a double bond. DFT studies can assess the energetic barriers for these elimination pathways and compare them to the substitution pathways to predict the major reaction product under different conditions.

The rotation around the N-isopropyl bond will have an associated energy barrier. The most stable conformer will likely be one that minimizes steric clashes between the methyl groups of the isopropyl substituent and the hydrogen atom at the C5 position of the pyrrole ring. The steric bulk of the isopropyl group can also play a significant role in the molecule's reactivity. It can sterically hinder the approach of reagents to the nitrogen atom and the adjacent C2 position of the pyrrole ring, potentially influencing the regioselectivity of reactions. For example, while electrophilic attack on N-alkylpyrroles often occurs at the C2 position, significant steric hindrance from a bulky N-substituent could favor attack at the C3 or C5 positions.

Aromaticity Analysis of the Pyrrole Ring in the Context of Substituents

The pyrrole ring is an aromatic heterocycle, and the degree of its aromaticity can be influenced by the nature of its substituents. Aromaticity is a key factor in the stability and reactivity of the molecule. Computational methods provide several metrics for quantifying aromaticity, such as the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA).

The N-isopropyl group is an electron-donating group through induction, which can enhance the electron density of the pyrrole ring. The 2-(bromomethyl) group is generally considered electron-withdrawing. Computational aromaticity analysis would likely show that despite the presence of these substituents, the pyrrole ring in this compound retains a high degree of aromatic character. NICS calculations, which measure the magnetic shielding at the center of the ring, are expected to yield a significant negative value, indicative of a diatropic ring current characteristic of aromatic systems. HOMA calculations, which are based on bond length equalization, would also be expected to yield a value close to 1, further confirming the aromatic nature of the pyrrole core. The interplay of the electron-donating isopropyl group and the electron-withdrawing bromomethyl group may cause subtle variations in the local aromaticity within the ring, which could be elucidated through detailed computational analysis.

HOMA (Harmonic Oscillator Model of Aromaticity) Indices

The Harmonic Oscillator Model of Aromaticity (HOMA) is a geometry-based index used to quantify the aromaticity of a cyclic system. mdpi.com It evaluates the deviation of bond lengths within the ring from an optimal value assumed for a fully aromatic system, where a value of 1 indicates a fully aromatic system and a value of 0 corresponds to a non-aromatic Kekulé structure. nih.gov

To provide context, HOMA values for related cyclic compounds are presented below.

| Compound | HOMA Index | Aromatic Character |

| Benzene | ~1.00 | Highly Aromatic |

| Pyrrole (unsubstituted) | ~0.79 - 0.97 | Aromatic |

| Thiophene | ~0.75 - 0.98 | Aromatic |

| Furan | ~0.46 - 0.77 | Moderately Aromatic |

| Cyclohexadiene | ~0.00 | Non-aromatic |

Note: HOMA values can vary slightly depending on the computational method and basis set used.

NICS (Nucleus-Independent Chemical Shift) Calculations

Nucleus-Independent Chemical Shift (NICS) is a magnetic criterion for assessing aromaticity. acs.org It involves calculating the absolute magnetic shielding at a specific point in space, typically the geometric center of the ring (NICS(0)) or at a point 1 Å above the ring center (NICS(1)). nih.gov A significant negative NICS value (a diamagnetic shielding) is indicative of a diatropic ring current, a hallmark of aromaticity. Conversely, a positive value indicates a paratropic ring current, characteristic of anti-aromaticity. github.io

For this compound, NICS calculations are expected to yield strongly negative values for the pyrrole ring, corroborating the findings from HOMA analysis. The π-electron delocalization in the aromatic pyrrole ring would induce a significant ring current in the presence of an external magnetic field, leading to strong shielding at the ring's center. Studies have shown that the parent pyrrole molecule exhibits a pronounced negative NICS value, confirming its aromatic nature. nih.govresearchgate.net The substituents are not expected to alter this fundamental magnetic property.

The following table provides typical NICS(1) values for benchmark compounds.

| Compound | NICS(1) (ppm) | Magnetic Character |

| Benzene | ~ -10 to -12 | Aromatic |

| Pyrrole (unsubstituted) | ~ -10 to -15 | Aromatic |

| Furan | ~ -8 to -12 | Aromatic |

| Cyclobutadiene (singlet) | ~ +18 to +27 | Anti-aromatic |

| Cyclohexane (chair) | ~ -2 | Non-aromatic |

Note: NICS values are sensitive to the computational level of theory and the exact probe location. github.io

Molecular Dynamics Simulations for Solvent Effects on Reactivity

Molecular dynamics (MD) simulations are a powerful computational tool for studying the dynamic behavior of molecules, including their interactions with solvent molecules and the progression of chemical reactions. mdpi.comresearchgate.net For this compound, the most probable site of reactivity is the bromomethyl group, which is susceptible to nucleophilic substitution (S_N2) reactions. chemrxiv.org

MD simulations can provide critical insights into how different solvents influence the rate and mechanism of such a reaction. By simulating the system—comprising the pyrrole derivative, a nucleophile, and a large number of explicit solvent molecules (e.g., water for a polar protic environment or hexane (B92381) for a nonpolar aprotic one)—researchers can model the reaction pathway.

Key aspects that could be investigated using MD simulations include:

Solvation of Reactants: Analyzing the structure of the solvent shell around the pyrrole derivative and the incoming nucleophile. Polar solvents are expected to strongly solvate a charged nucleophile, which can affect its reactivity. acs.orgnih.gov

Transition State Stabilization: Examining the solvent's interaction with the S_N2 transition state. Polar solvents are known to stabilize the charge separation that develops in many S_N2 transition states, thereby lowering the activation energy and accelerating the reaction rate. researchgate.net

Steric Hindrance: Assessing how solvent molecules may sterically hinder the approach of the nucleophile to the electrophilic carbon of the bromomethyl group. nih.gov

Free Energy Profile: Calculating the potential of mean force (PMF) along the reaction coordinate to construct a free energy profile of the reaction in a specific solvent. This allows for the direct computation of the activation energy barrier, providing a quantitative prediction of the solvent's effect on the reaction kinetics.

A hypothetical MD simulation to study the S_N2 reaction of this compound with a chloride ion could be designed as follows:

| Simulation Component | Description |

| System | One molecule of this compound, one Cl⁻ ion. |

| Solvent Box | Simulated in two different solvents: a box of TIP3P water molecules (polar protic) and a box of hexane molecules (nonpolar aprotic). |

| Force Field | A suitable force field like AMBER or GAFF for the organic molecule and ions. mdpi.com |

| Simulation Type | Umbrella sampling along the C-Cl bond formation and C-Br bond breaking reaction coordinate. |

| Analysis | Calculation of the potential of mean force (PMF) to determine the free energy barrier (ΔG‡) in each solvent. |

| Expected Outcome | A significantly lower ΔG‡ in water compared to hexane, indicating a faster reaction rate in the polar solvent. |

These simulations would provide a detailed, atomistic understanding of how the solvent environment modulates the reactivity of the bromomethyl group, a crucial factor for predicting and controlling its chemical transformations.

Vi. Future Research Directions and Challenges

Development of Sustainable and Green Synthetic Routes

Future research must prioritize the development of environmentally benign and atom-economical methods for synthesizing 2-(bromomethyl)-1-isopropyl-1H-pyrrole and its derivatives. Traditional synthetic routes often rely on harsh reagents and produce significant waste. rug.nl A key goal is to move away from stoichiometric reactions towards catalytic processes that utilize earth-abundant metals or metal-free conditions.

Key areas for exploration include:

Catalytic Approaches: Investigating iron-catalyzed N-heterocyclization using readily available unsaturated diols and isopropylamine (B41738) could offer a sustainable pathway to the core pyrrole (B145914) structure. rug.nlnih.govacs.org This avoids the use of noble metals like ruthenium or iridium, which have been employed in similar transformations. rug.nl

Renewable Feedstocks: Exploring routes that begin with biomass-derived starting materials, such as those from cellulose (B213188) or chitin, could significantly improve the sustainability profile. acs.orgresearchgate.net For instance, developing pathways from biosourced 3-hydroxy-2-pyrones to form the pyrrole ring is a promising direction. acs.org

Alternative Solvents and Conditions: Research into solvent-free reaction conditions or the use of greener solvents like water or bio-derived alternatives is crucial. acs.orgmdpi.com Microwave-assisted synthesis and other energy-efficient techniques should also be explored to reduce the environmental footprint. mdpi.com

| Green Synthesis Strategy | Potential Application to this compound | Key Advantages |

| Iron Catalysis | Catalytic coupling of unsaturated diols with isopropylamine to form the N-isopropylpyrrole core. rug.nlnih.gov | Utilizes an earth-abundant, inexpensive, and less toxic metal. |

| Biomass Feedstocks | Synthesis of the pyrrole ring from precursors like D-glucosamine (from chitin) or other cellulose derivatives. researchgate.net | Reduces reliance on petrochemicals; utilizes renewable resources. |

| Solvent-Free Reactions | Performing bromination or Paal-Knorr synthesis steps without a solvent, often with gentle heating. mdpi.com | Minimizes solvent waste, simplifies purification, and can increase reaction rates. |

| Water-Based Synthesis | Conducting the cyclization reaction in aqueous media, potentially with a catalyst. acs.org | Eliminates hazardous organic solvents, improves safety, and is cost-effective. |

Exploration of Novel Reactivity and Unprecedented Transformations

The this compound scaffold possesses multiple reactive sites, offering opportunities for discovering novel chemical transformations. The bromomethyl group is a potent electrophile, while the pyrrole ring itself can engage in various reactions. nih.gov

Future research should focus on:

Multicomponent Reactions (MCRs): Designing new MCRs that incorporate this compound as a key building block would enable the rapid construction of complex molecular libraries. bohrium.com This approach is highly valued in medicinal chemistry for its efficiency. bohrium.com

Radical-Based Functionalization: Exploring metal-free, radical-based reactions to functionalize the pyrrole ring could provide access to derivatives that are difficult to obtain through traditional ionic pathways. nih.gov

C-H Activation: Developing methods for the direct and selective functionalization of the C-H bonds on the pyrrole ring would offer a more atom-economical approach to diversification compared to traditional cross-coupling methods that require pre-functionalized substrates. nih.gov

Aryne Chemistry: Investigating the reactions of this compound with highly reactive aryne intermediates could lead to novel, densely functionalized aromatic structures through unique cascade reactions. acs.org

Stereoselective Synthesis of Chiral Derivatives

The introduction of chirality into pyrrole-containing molecules is critical for applications in asymmetric catalysis and medicine. rsc.org Future efforts should be directed towards the stereoselective synthesis of derivatives of this compound.

Promising avenues include:

Asymmetric Catalysis: Developing catalytic asymmetric reactions that functionalize the bromomethyl group or the pyrrole ring is a primary goal. This could involve palladium-catalyzed asymmetric allylic alkylation (AAA) reactions or iridium-catalyzed processes to create chiral centers. acs.org

Chiral Ligand Development: Using this compound as a scaffold to synthesize new classes of chiral ligands for asymmetric catalysis is a significant opportunity. nih.govresearchgate.net The pyrrole unit can be incorporated into frameworks that create a well-defined chiral environment around a metal center.

Diastereoselective Reductions: Investigating the diastereoselective hydrogenation of substituted pyrroles derived from the title compound can provide access to highly functionalized chiral pyrrolidines with multiple stereocenters. acs.org

Applications in Advanced Catalysis

The unique electronic properties of the pyrrole ring make it an attractive component in the design of ligands and catalysts. The this compound molecule serves as an excellent starting point for creating sophisticated catalytic systems.

Future research directions include:

Heterogeneous Catalysis: Immobilizing pyrrole-based catalysts derived from this compound onto solid supports. This would facilitate catalyst recovery and recycling, aligning with the principles of green chemistry. nih.gov

Photoredox Catalysis: Designing novel pyrrole-containing photosensitizers or ligands for photoredox catalysts. The electron-rich nature of the pyrrole ring could be harnessed to mediate light-induced chemical transformations. nih.gov

Organocatalysis: Developing chiral pyrrolidine (B122466) derivatives through stereoselective reduction of the parent pyrrole to act as organocatalysts for various organic transformations. acs.org

Integration with Flow Chemistry and Automated Synthesis Platforms

The inherent challenges associated with handling reactive intermediates like bromomethylpyrroles make them ideal candidates for modern synthesis technologies.

Flow Chemistry: Continuous flow processing offers significant advantages in safety, control, and scalability. springerprofessional.deuc.pt The in situ generation and immediate use of this compound in a flow reactor can minimize decomposition and reduce the risks associated with handling this reactive compound. springerprofessional.deresearchgate.net Flow chemistry allows for precise control over reaction time and temperature, often leading to cleaner reactions and higher yields, which is particularly beneficial for heterocyclic synthesis. bohrium.commdpi.com

Automated Synthesis: Coupling flow reactors with automated platforms can accelerate the discovery of new derivatives. Automated systems can rapidly screen different reaction conditions and starting materials, enabling high-throughput synthesis of libraries based on the this compound scaffold. researchgate.net This approach is invaluable for generating compound libraries for drug discovery or materials science applications.

| Technology | Application to this compound | Key Advantages |

| Flow Chemistry | In situ generation and reaction to minimize handling of the unstable intermediate; precise control over exothermic reactions. springerprofessional.deresearchgate.net | Improved safety, enhanced reaction control, scalability, higher yields, and reduced waste. uc.pt |

| Automated Platforms | High-throughput screening of reaction conditions and synthesis of derivative libraries for biological or material screening. researchgate.net | Accelerated discovery, rapid optimization, and efficient exploration of chemical space. |

Addressing Stability and Handling Challenges of Bromomethylpyrroles

A significant barrier to the widespread use of this compound is its potential instability and hazardous nature. Bromomethyl aromatic compounds are often lachrymatory and can be sensitive to light, heat, and moisture. manac-inc.co.jp

Future work must address:

Stability Studies: Conducting thorough studies to understand the decomposition pathways of this compound under various conditions (e.g., thermal, photochemical, hydrolytic).

Stabilized Formulations: Developing methods to stabilize the compound for storage and transport, perhaps through the formation of co-crystals or inclusion complexes.

In Situ Generation: As mentioned, generating the compound immediately before use via flow chemistry is a highly effective strategy to circumvent stability issues. springerprofessional.de

Safer Precursors: Investigating alternative, more stable precursors that can be readily converted to the bromomethyl derivative under mild conditions at the point of use.

Computational Design of New Pyrrole-Based Molecules

Computational chemistry provides powerful tools to guide the synthesis of new molecules with desired properties, saving significant time and resources. nih.gov

Future research should leverage:

Structure-Based Drug Design: Using molecular docking and molecular dynamics (MD) simulations to design derivatives of this compound that can bind selectively to biological targets like enzymes or protein receptors. nih.govresearchgate.netmdpi.com This approach has been used to identify potential inhibitors for various diseases. acs.orgplos.org

Predictive Modeling: Employing quantitative structure-activity relationship (QSAR) models to predict the biological activity or physical properties of unsynthesized derivatives, allowing researchers to prioritize the most promising candidates for synthesis. acs.org

Reaction Mechanism Elucidation: Using computational methods to study the non-adiabatic dynamics and photochemical pathways of the pyrrole ring, which can inform the design of light-active materials or help predict reaction outcomes. researchgate.net

By focusing on these future research directions, the scientific community can overcome the current challenges and unlock the full potential of this compound as a valuable building block for next-generation materials, catalysts, and therapeutics.

Q & A

Basic: What are the optimal synthetic routes for 2-(bromomethyl)-1-isopropyl-1H-pyrrole, and how do reaction conditions influence yield and purity?

Methodological Answer:

The synthesis typically involves two key steps: (1) constructing the pyrrole core with an isopropyl group at the N1 position and (2) introducing the bromomethyl substituent at C2.

- Core Formation : The Paal-Knorr synthesis (condensation of 1,4-diketones with amines) or acid-catalyzed cyclization (e.g., using pyrrole and ketones) can generate the 1-isopropylpyrrole scaffold .

- Bromination : Direct bromination at C2 using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) or electrophilic substitution with bromine in the presence of Lewis acids (e.g., FeBr₃) may be employed. Alternatively, pre-functionalized intermediates (e.g., 2-methyl-1-isopropylpyrrole) can undergo side-chain bromination using PBr₃ or HBr/H₂O₂ .

- Critical Conditions :

- Temperature : Radical bromination requires 60–80°C for optimal selectivity.

- Solvent : Non-polar solvents (e.g., CCl₄) minimize side reactions during electrophilic substitution.

- Purification : Column chromatography (silica gel, hexane/EtOAc) or distillation under reduced pressure improves purity.

Basic: What spectroscopic techniques effectively characterize this compound, and what key spectral signatures are expected?

Methodological Answer:

- ¹H NMR :

- ¹³C NMR :

- CH₂Br : Resonance at δ ~25–30 ppm (C-Br).

- Pyrrole Ring : Aromatic carbons at δ ~110–130 ppm .

- GC-MS : Molecular ion peak at m/z 217/219 (M⁺, Br isotope pattern). Fragmentation includes loss of Br (Δ m/z 80) and isopropyl group (Δ m/z 42) .

- IR : C-Br stretch at ~550–650 cm⁻¹; pyrrole ring vibrations at ~3100 cm⁻¹ (N-H) and ~1600 cm⁻¹ (C=C) .

Advanced: How does the bromomethyl group affect the stability of 1-isopropylpyrrole derivatives under varying experimental conditions?

Methodological Answer:

The bromomethyl group introduces instability due to:

- Thermal Sensitivity : Decomposition occurs above 100°C, forming pyrrole radicals or cross-coupled byproducts. Storage at –20°C under inert gas (N₂/Ar) is recommended .

- Photoreactivity : UV light accelerates debromination or polymerization. Amber glassware and dark storage are critical .

- Moisture Sensitivity : Hydrolysis of C-Br in aqueous or protic solvents (e.g., MeOH) generates 2-(hydroxymethyl) derivatives. Anhydrous conditions (e.g., THF, DCM) are essential for reactions .

Mitigation Strategies : - Use stabilizers like BHT (butylated hydroxytoluene) during synthesis.

- Monitor decomposition via TLC or in-situ NMR .

Advanced: What mechanistic insights govern electrophilic substitution reactions in this compound?

Methodological Answer:

- Regioselectivity : Electrophiles (e.g., NO₂⁺, RCO⁺) preferentially attack C5 due to the electron-withdrawing bromomethyl group at C2, which deactivates C3/C4. Computational studies (DFT) show higher electron density at C5 .

- Competing Reactions :

- Bromine Displacement : Strong nucleophiles (e.g., Grignard reagents) may replace Br, forming 2-substituted methyl derivatives .

- Ring Opening : Harsh acidic conditions (e.g., H₂SO₄) can protonate the pyrrole ring, leading to polymerization .

Case Study : Formylation with DMF/POCl₃ yields 5-formyl-2-(bromomethyl)-1-isopropyl-1H-pyrrole, confirmed by NOE NMR to distinguish β- vs. α-substitution .

Advanced: How can computational modeling predict the bioactivity of this compound in cannabinoid receptor interactions?

Methodological Answer:

- Docking Studies : Use Glide or AutoDock to model interactions with CB2 receptors. The bromomethyl group may occupy hydrophobic pockets, while the pyrrole N-H forms hydrogen bonds with Thr114 .

- MD Simulations : Assess binding stability over 100 ns trajectories. Key metrics include RMSD (<2 Å) and ligand-protein interaction fingerprints .

- QSAR Analysis : Correlate substituent effects (e.g., bromine size, isopropyl bulk) with binding affinity (Ki). Polar surface area (<90 Ų) and logP (~3.5) optimize blood-brain barrier penetration .

Advanced: What strategies enable the use of this compound in synthesizing heterocyclic drug candidates?

Methodological Answer:

- Cross-Coupling : Suzuki-Miyaura reactions with aryl boronic acids (Pd(PPh₃)₄, K₂CO₃) yield biaryl derivatives for kinase inhibitors .

- Cyclization : CuI/L-proline catalyzes intramolecular cyclization to form pyrroloquinoxalinones, potential anticancer agents (e.g., IC₅₀ < 1 µM in HeLa cells) .

- Bioisosterism : Replace bromine with -CF₃ or -CN to enhance metabolic stability while retaining steric bulk .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.